{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid
Description
Properties
IUPAC Name |
2-[[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)17-15(8-14(9-22-17)18(19,20)21)13-6-4-5-12(7-13)10-24(3)11-16(25)26/h4-9H,10-11H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLFHNYBDKXXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CN(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121854 | |
| Record name | Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311279-74-9 | |
| Record name | Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311279-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101121854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Dimethylamino-5-trifluoromethyl-pyridine Intermediate
The trifluoromethyl-substituted pyridine core is commonly synthesized starting from chlorinated pyridine derivatives, followed by nucleophilic substitution and amination:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Starting from 2,3-dichloro-5-trichloromethylpyridine | Reaction with anhydrous hydrogen fluoride (HF) gas at controlled temperature (-20 to 35 °C) | Converts trichloromethyl to trifluoromethyl group with high selectivity (~98%) and conversion (100%) |
| 2 | Amination of pyridine ring at position 2 | Nucleophilic substitution with dimethylamine under controlled conditions | Introduces dimethylamino group selectively |
This approach is supported by literature describing the synthesis of trifluoromethylpyridines via halogen exchange and amination reactions.
Formation of the Benzyl Linkage
The benzyl group attached at the 3-position of the pyridine ring can be introduced via:
- Electrophilic aromatic substitution using benzyl halides or benzyl derivatives.
- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to attach the benzyl-methyl-amino moiety.
Given the sensitivity of the pyridine ring and substituents, mild conditions and protecting group strategies may be employed to avoid side reactions.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|---|
| 1 | Halogen exchange and fluorination | 2,3-dichloro-5-trichloromethylpyridine | Anhydrous HF gas, catalyst, 170 °C | 2,3-dichloro-5-trifluoromethylpyridine |
| 2 | Nucleophilic aromatic substitution | 2,3-dichloro-5-trifluoromethylpyridine | Dimethylamine, controlled temperature | 2-dimethylamino-5-trifluoromethylpyridine |
| 3 | Benzylation or cross-coupling | 2-dimethylamino-5-trifluoromethylpyridine, benzyl halide | Pd-catalyst or electrophilic substitution | 3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl intermediate |
| 4 | Amino acid conjugation | Benzylated intermediate, glyoxylic acid or glycine derivative | Reductive amination or amide coupling | {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid |
Research Findings and Analytical Characterization
- The synthetic intermediates and final compound require rigorous purification and characterization.
- Techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Mass Spectrometry (MS) for molecular weight verification, and chromatographic purity assessment.
- The presence of trifluoromethyl groups often requires fluorine NMR and careful monitoring of reaction conditions to maintain selectivity.
- Due to the compound’s complexity, multi-step synthesis with careful control of reaction parameters is essential for good yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially yielding partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing trifluoromethyl-pyridine moieties exhibit significant anticancer properties. The presence of the dimethylamino group enhances the compound's ability to interact with biological targets, potentially leading to effective cancer therapies. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that showed promising results against various cancer cell lines, suggesting that {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid may have similar applications .
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Research on related pyridine derivatives has indicated their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The trifluoromethyl group is known to enhance lipophilicity, facilitating better blood-brain barrier penetration .
Biochemical Applications
Enzyme Inhibition
Studies have demonstrated that pyridine derivatives can act as enzyme inhibitors, particularly in the modulation of key metabolic pathways. For instance, the inhibition of phosphopantetheinyl transferases (PPTases) has been linked to the effectiveness of certain trifluoromethyl-containing compounds in bacterial viability . This suggests that this compound could also serve as a lead compound for developing new antibiotics.
Binding Affinity Studies
The binding affinity of this compound to various receptors can be explored through molecular docking studies. Preliminary computational analyses indicate that its unique structural attributes may allow it to bind effectively to targets involved in signal transduction pathways, which is crucial for drug design .
Pharmacological Insights
Potential as an Antidepressant
Given the role of serotonin and norepinephrine in mood regulation, compounds with similar structures have been investigated for antidepressant effects. The dimethylamino group may enhance serotonergic activity, making this compound a candidate for further pharmacological studies aimed at developing antidepressants .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in pharmacotherapy. Toxicological assessments are necessary to evaluate its effects on cellular viability and potential cytotoxicity across different cell lines .
Data Tables
| Activity Type | Related Studies | Findings |
|---|---|---|
| Anticancer | Journal of Medicinal Chemistry | Promising results against cancer cell lines |
| Neuroprotective | Various Studies | Potential modulation of neurotransmitter systems |
| Enzyme Inhibition | ACS Publications | Effective against PPTases |
Mechanism of Action
The mechanism by which {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s trifluoromethyl and dimethylamino groups play a crucial role in its binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The compound belongs to a family of pyridine derivatives with variations in substituent positions, esterification, and functional groups. Key analogs include:
Key Structural and Functional Differences
Substituent Position Sensitivity :
- The 3-position benzyl-substituted parent acid (target compound) differs from its 4-position benzyl-substituted ethyl ester analog (CAS 1311279-16-9) in spatial orientation, which may influence steric interactions with target proteins .
- The ethyl ester derivatives (e.g., CAS 1354019-23-0) are prodrugs designed to enhance lipophilicity and oral bioavailability compared to the free acid form .
Trifluoromethyl vs.
Physicochemical and Pharmacokinetic Insights
- Solubility : The free acid form (target compound) is expected to exhibit higher aqueous solubility than its ester derivatives due to ionizable carboxylic acid groups.
- Metabolism: Ethyl ester analogs are likely hydrolyzed in vivo to release the active acid form, whereas cyano-containing derivatives may undergo different metabolic pathways (e.g., reduction or conjugation) .
- Binding Affinity : The 3-benzyl substitution in the target compound may favor interactions with hydrophobic pockets in enzymes, while the 4-substituted analog could exhibit altered binding kinetics .
Biological Activity
The compound {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 354.34 g/mol. It features a pyridine ring substituted with a trifluoromethyl group and a dimethylamino group, which are critical for its biological activity. The presence of these functional groups enhances its binding affinity to various biological targets.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. The trifluoromethyl group is known to enhance the potency of compounds against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Interaction : Preliminary studies indicate that the compound may interact with serotonin receptors, potentially influencing neurotransmitter dynamics in the brain. This interaction could lead to therapeutic effects in mood disorders.
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme/Receptor | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 0.25 | |
| BuChE Inhibition | Butyrylcholinesterase | 0.30 | |
| Serotonin Receptor Binding | 5-HT Receptors | 50 |
Case Studies and Research Findings
- Study on Neuroprotective Effects : A study published in MDPI examined various compounds with similar structures and found that those containing trifluoromethyl groups exhibited significant neuroprotective effects against oxidative stress in neuronal cells. The compound under consideration was hypothesized to share these protective properties due to its structural similarities.
- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicated that it crosses the blood-brain barrier effectively, suggesting potential applications in treating central nervous system disorders.
- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target enzymes, indicating a strong potential for further development as a therapeutic agent.
Q & A
Q. What are the recommended synthetic strategies for preparing {[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of this compound likely involves coupling the pyridine and benzyl-methyl-amino-acetic acid moieties via amide or alkylation reactions. For analogous compounds, DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are commonly used as coupling reagents for carboxylate activation . Solvent selection (e.g., acetonitrile or acetic acid) and temperature control (e.g., reflux conditions) are critical for minimizing side reactions. Telescoped multicomponent reactions, as demonstrated for structurally related pyridine derivatives, may improve atom economy and reduce purification steps .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity . Structural confirmation requires multidimensional NMR (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to resolve complex aromatic and heterocyclic signals . For trifluoromethyl groups, 19F NMR can validate substitution patterns.
Q. How does the compound’s solubility profile influence its application in biological assays?
- Methodological Answer : Solubility in aqueous buffers (e.g., ammonium acetate, pH 6.5) is critical for in vitro studies. For hydrophobic moieties like trifluoromethyl-pyridine, co-solvents like DMSO or ethanol (≤5% v/v) are recommended to maintain stability. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation tendencies .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in bioactivity data caused by structural isomerism or dihedral angle variations?
- Methodological Answer : Dihedral angle discrepancies in pyridine-benzyl systems (e.g., ±5° variations observed in crystal structures) can alter binding affinity. X-ray crystallography or density functional theory (DFT) calculations are used to model conformational flexibility . Bioactivity assays should include stereoisomerically pure samples and control for pH-dependent tautomerism .
Q. How can the pharmacokinetic (PK) properties of this compound be optimized for in vivo studies?
- Methodological Answer : Phosphate prodrug strategies or amino acid conjugates (e.g., tert-butyl esters) enhance solubility and bioavailability, as shown for related pyridine derivatives . PK parameters (e.g., t½, Cmax) should be evaluated via LC-MS/MS in plasma samples, with attention to CYP450-mediated metabolism of the dimethylamino group .
Q. What catalytic systems are suitable for functionalizing the trifluoromethyl-pyridine core in downstream derivatization?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for modifying pyridine rings while preserving the trifluoromethyl group. For example, Pd(OAc)₂ with XPhos ligand in toluene/water mixtures achieves >80% yield in similar systems . Protection-deprotection strategies (e.g., tert-butyloxycarbonyl for amino groups) prevent undesired side reactions .
Q. How can impurities or by-products from synthesis be systematically identified and quantified?
- Methodological Answer : LC-MS with ion-trap detectors identifies low-abundance impurities (e.g., de-methylated by-products). Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time . For quantification, calibrate against reference standards of known impurities (e.g., CAS 223127-47-7 derivatives) .
Key Methodological Considerations from Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
